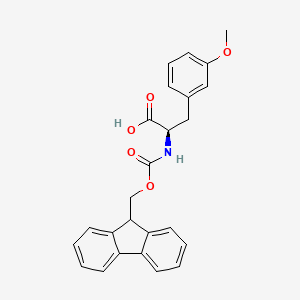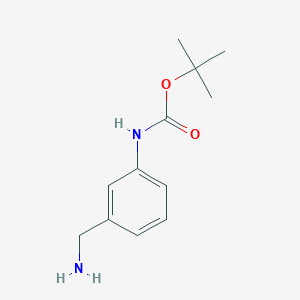
n-Boc-5-methylanthranilic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Boc-5-methylanthranilic acid: is a chemical compound with the molecular formula C13H17NO4 . It is a derivative of anthranilic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a methyl group is attached to the benzene ring. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.
Mecanismo De Acción
Target of Action
n-Boc-5-methylanthranilic acid is a derivative of benzoic acid and serves as a fundamental building block in the organic synthesis of biologically active compounds . .
Mode of Action
It is known that it acts as a protecting group for amines and carboxylic acids . This suggests that it may interact with its targets by shielding them from reactions that could modify their structure or function.
Biochemical Pathways
This compound is involved in the synthesis of peptides, proteins, and other biomolecules . It is also used as an intermediate in the production of pharmaceuticals, dyes, and diverse chemicals . .
Result of Action
Given its role as a building block in the synthesis of biologically active compounds, it can be inferred that its action may contribute to the formation of these compounds and their subsequent biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-Boc-5-methylanthranilic acid typically involves the protection of the amino group of 5-methylanthranilic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: n-Boc-5-methylanthranilic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2).
Major Products Formed:
Oxidation: 5-methyl-2-(tert-butoxycarbonylamino)benzoic acid.
Reduction: 5-methyl-2-(tert-butoxycarbonylamino)benzyl alcohol.
Substitution: 5-methylanthranilic acid.
Aplicaciones Científicas De Investigación
n-Boc-5-methylanthranilic acid is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including peptides and proteins.
Biology: It is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparación Con Compuestos Similares
n-Boc-anthranilic acid: Similar structure but without the methyl group on the benzene ring.
n-Boc-4-methylanthranilic acid: Similar structure but with the methyl group at the 4-position instead of the 5-position.
n-Boc-3-methylanthranilic acid: Similar structure but with the methyl group at the 3-position instead of the 5-position.
Uniqueness: n-Boc-5-methylanthranilic acid is unique due to the specific positioning of the methyl group at the 5-position, which can influence its reactivity and the steric effects in chemical reactions. This unique structure can be advantageous in certain synthetic applications where specific spatial arrangements are required .
Propiedades
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-5-6-10(9(7-8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMHARFGTWUWNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373779 |
Source


|
| Record name | n-boc-5-methylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-60-4 |
Source


|
| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-boc-5-methylanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)

![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)
![Fmoc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid](/img/structure/B1334019.png)
![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)







